molecular formula C22H21F3N4O3S B607290 Eliapixant CAS No. 1948229-21-7

Eliapixant

货号 B607290
CAS 编号: 1948229-21-7
分子量: 478.49
InChI 键: GTQPEQGDLVSFJO-CXAGYDPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eliapixant is a purinoreceptor antagonist.

科学研究应用

  1. 难治性慢性咳嗽的治疗Morice et al. (2021)的一项研究表明,作为选择性P2X3受体拮抗剂的Eliapixant显著减少了患有难治性慢性咳嗽的患者的咳嗽频率和严重程度。这证实了P2X3拮抗作为这种疾病的治疗方法的可行性。

  2. 人体首次研究:Klein等人(2022年)进行了一项调查Eliapixant的耐受性、安全性和药代动力学的人体首次研究。这项研究为了解Eliapixant在人体内的行为,包括其安全性和吸收特性,奠定了基础。

  3. 与过敏神经纤维相关疾病的治疗:Davenport等人(2021年)发现Eliapixant可能是治疗与过敏神经纤维相关疾病的新方法,包括子宫内膜异位症和膀胱过度活跃。他们在Scientific Reports上发表的研究突出了Eliapixant在减少炎症性疼痛和神经源性炎症方面的潜力。

属性

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQPEQGDLVSFJO-CXAGYDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eliapixant

CAS RN

1948229-21-7
Record name Eliapixant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948229217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELIAPIXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GH7E6347B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
127
Citations
A Morice, JA Smith, L McGarvey… - European …, 2021 - Eur Respiratory Soc
… received placebo for 2 weeks then eliapixant 10 mg for 1 week. In period B, patients received eliapixant 50, 200 and 750 mg twice … Here we report a phase 2a study of eliapixant in RCC. …
Number of citations: 59 erj.ersjournals.com
K Francke, N Chattopadhyay, S Klein… - European Journal of …, 2023 - Springer
… The potent, selective P2X3 receptor antagonist eliapixant (BAY 1817080) is under … -release eliapixant tablets, a novel formulation was needed. Accordingly, several novel eliapixant …
Number of citations: 1 link.springer.com
S Klein, I Gashaw, S Baumann, X Chang… - British Journal of …, 2022 - Wiley Online Library
… of eliapixant, including the effect of food and coadministration with a CYP3A inhibitor on eliapixant … dosing with eliapixant and concomitant itraconazole and eliapixant following food are …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
C Friedrich, K Francke, I Gashaw, C Scheerans… - Clinical …, 2022 - Springer
… We tested a new drug called eliapixant in 47 healthy men. Eliapixant reduces the excessive nerve signaling responsible for chronic cough. We looked for side effects of eliapixant and …
Number of citations: 9 link.springer.com
AJ Davenport, I Neagoe, N Bräuer, M Koch… - Scientific Reports, 2021 - nature.com
… , eliapixant (BAY 1817080), which is both highly potent and selective for P2X3 over other P2X subtypes in vitro, including P2X2/3. We show that eliapixant … To test whether eliapixant …
Number of citations: 28 www.nature.com
PV Dicpinigaitis, AH Morice, JA Smith, MR Sher… - Lung, 2023 - Springer
… eliapixant 25 mg (n = 75), 75 mg (n = 78), 150 mg (n = 80), or placebo (n = 77). A statistically significant dose–response signal with eliapixant … 65%) participants receiving eliapixant. The …
Number of citations: 3 link.springer.com
F Ewerton, F Cruz, M Kapp, S Klein, P Roehm… - European Urology …, 2023 - Elsevier
Background Effective, well-tolerated novel treatments for overactive bladder (OAB) are lacking. The P2X3 receptor antagonist eliapixant demonstrated potential to reduce OAB …
Number of citations: 4 www.sciencedirect.com
A Morice, JA Smith, L McGarvey, SS Birring, SM Parker… - research.birmingham.ac.uk
… In period A, patients received placebo for 2 weeks then eliapixant 10 mg for 1 week. In period B, patients received eliapixant 50, … Here we report a phase 2a study of eliapixant in RCC. …
Number of citations: 0 research.birmingham.ac.uk
P Dicpinigaitis, AH Morice, J Smith… - … CLINICAL TRIALS IN …, 2022 - atsjournals.org
… Eliapixant is a selective P2X3 receptor antagonist with … , Phase 2b study of eliapixant in patients with refractory chronic … analog scale), randomized to receive eliapixant 25, 75, or 150 mg …
Number of citations: 0 www.atsjournals.org
D Bouhassira, S Tesfaye, A Sarkar… - Pain, 2022 - journals.lww.com
… the selective P2X3 antagonist eliapixant in patients with diabetic … 1: 1 to 150 mg oral eliapixant twice daily or placebo for 8 … completed treatment, 67 in the eliapixant group and 68 in the …
Number of citations: 3 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。